molecular formula C19H25FN2O2 B5976212 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5976212
M. Wt: 332.4 g/mol
InChI Key: QCNBGULFJNCQAC-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

    Final modifications: The final steps may include methylation and further functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Alcohols or alkanes, depending on the specific conditions.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. This compound may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
  • 2-[4-(4-bromophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
  • 2-[4-(4-methylphenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Uniqueness

The presence of the fluorophenyl group in 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c1-21-12-3-10-19(18(21)24)11-13-22(14-19)17(23)5-2-4-15-6-8-16(20)9-7-15/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNBGULFJNCQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)CCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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